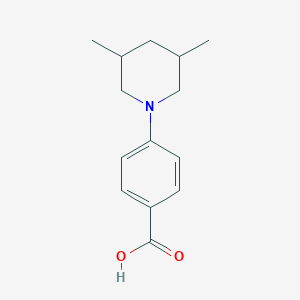

4-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Overview

Description

4-(3,5-Dimethylpiperidin-1-yl)benzoic acid (also known as 4-DMAPA) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and is composed of a benzene ring with a methoxy group, a methyl group, and a piperidine group attached. 4-DMAPA has been used in a variety of scientific applications, including biochemical and physiological research, as well as laboratory experiments.

Scientific Research Applications

Molecular Structure Analysis : Studies on compounds with similar structural features, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, focus on their molecular and crystal structures. These studies, often using techniques like X-ray crystallography, provide insights into the packing, hydrogen bonding, and overall solid-state architecture of these compounds, which are crucial for understanding their chemical behavior and potential applications in materials science (Foces-Foces et al., 1996).

Stereochemistry and Conformational Studies : Research into diastereoisomeric compounds, such as 1,3-dimethylpiperidin-4-ols, explores their synthesis, configurations, and preferred conformations. These studies are significant for understanding the stereochemical preferences of such molecules and can have implications for designing drugs and other functional molecules with specific chirality and activity (Casy & Jeffery, 1972).

Polymorphism and Co-crystallization : Investigations into polymorphism, as seen in studies of 4-(N,N-dimethylamino)benzoic acid, shed light on the ability of a compound to exist in multiple crystalline forms. This is particularly relevant in pharmaceutical science, where the polymorphic form of a drug can affect its solubility, stability, and bioavailability (Aakeröy et al., 2005).

Antimicrobial and Antitubercular Activity : Some compounds, particularly those with piperidinyl and triazinyl moieties, have been synthesized to investigate their potential antimicrobial and antimycobacterial properties. These studies contribute to the development of new therapeutic agents against various bacterial and fungal infections (Patel et al., 2012).

Metal-Organic Frameworks (MOFs) : Research on ligand modification and its influence on the assembly of MOFs highlights the role of organic components in dictating the structure and properties of these porous materials. MOFs find applications in gas storage, separation, catalysis, and sensing, underscoring the importance of organic ligands in their design and functionality (Liu et al., 2018).

properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUNXCGWRHXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)

![1-{[5-(4-Chlorophenyl)thien-2-yl]methyl}piperazine dihydrochloride](/img/structure/B1486400.png)

![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)